molecular formula C11H8N2 B1596213 2-(1H-pyrrol-1-yl)benzonitrile CAS No. 33265-71-3

2-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B1596213
CAS No.: 33265-71-3
M. Wt: 168.19 g/mol
InChI Key: ZCTJXWVTLAHGAJ-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)benzonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring attached to a benzonitrile moiety

Scientific Research Applications

2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Safety and Hazards

Harmful if swallowed, inhaled, or in contact with skin .

  • Future Directions

    • Further studies are needed to elucidate their specific mechanisms of action and optimize their therapeutic properties .
  • Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(1H-pyrrol-1-yl)benzonitrile can be achieved through several methods. One common approach involves the condensation of 2-aminobenzonitrile with pyrrole under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

    Another method involves the cyclization of N-(2-cyanophenyl)pyrrole using a base such as sodium hydride or potassium tert-butoxide. This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield this compound.

    Industrial Production Methods

    In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.

    Chemical Reactions Analysis

    Types of Reactions

    2-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

      Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of amines.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

      Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

      Substitution: Halogens, alkyl halides, acyl chlorides, and other electrophilic reagents.

    Major Products Formed

      Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

      Reduction: Amines and other reduced products.

      Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(1H-pyrrol-1-yl)benzenecarbonitrile
    • 2-(1H-pyrrol-1-yl)benzaldehyde
    • 2-(1H-pyrrol-1-yl)benzoic acid

    Uniqueness

    2-(1H-pyrrol-1-yl)benzonitrile is unique due to its specific combination of a pyrrole ring and a benzonitrile moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in organic synthesis and materials science.

    Properties

    IUPAC Name

    2-pyrrol-1-ylbenzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H8N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZCTJXWVTLAHGAJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C#N)N2C=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H8N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60351702
    Record name 2-(1H-pyrrol-1-yl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60351702
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    33265-71-3
    Record name 2-(1H-pyrrol-1-yl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60351702
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    Anthranilonitrile (10.0 grams, 85.0 mmol) was dissolved in 350 mL of acetic acid. To this was added 2,5-dimethoxytetrahydrofuran (11.0 mL, 85.0 mmol). This was stirred at reflux for 2 hours after which time the reaction mixture was pored into water and the product extracted with dichloromethane. The organic layer was washed with water, dried over sodium sulfate and chromatographed on a silica gel column using a mobile phase of 1:1 dichloromethane-hexane to afford the title compound as a white solid. NMR confirms structure.
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    10 g
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    11 mL
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    Synthesis routes and methods II

    Procedure details

    A mixture of 2-aminobenzonitrile (0.01 mole), 2,5-dimethoxytetrahydrofuran (0.01 mole) and glacial acetic acid (10 ml) was heated under reflux for 30 minutes (TLC check). The acetic acid and ethyl acetate formed was evaporated off and the residue was purified using flash chromatography on silica gel (eluent: CH2Cl2). The pure fraction was recrystallized from the appropriate solvent (mostly ethanol).
    Quantity
    0.01 mol
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    reactant
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    0.01 mol
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    Reaction Step One
    Quantity
    10 mL
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    0 (± 1) mol
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    reactant
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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